molecular formula C7H4ClN3O2Se B116646 5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole CAS No. 147021-84-9

5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole

Cat. No.: B116646
CAS No.: 147021-84-9
M. Wt: 276.55 g/mol
InChI Key: GCOQQVOLPMOYKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole typically involves multiple steps. One common method includes the nitration of 5-chloro-6-methyl-2,1,3-benzoselenadiazole using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole involves its interaction with various molecular targets. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The selenadiazole ring can interact with biological molecules, potentially affecting enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole is unique due to the presence of all three substituents (chloro, methyl, and nitro) on the selenadiazole ring.

Properties

IUPAC Name

5-chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2Se/c1-3-2-4-6(10-14-9-4)7(5(3)8)11(12)13/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOQQVOLPMOYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=N[Se]N=C2C(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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